2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide 2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421526-77-3
VCID: VC6233911
InChI: InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C
Molecular Formula: C13H14Cl2N2O3S
Molecular Weight: 349.23

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

CAS No.: 1421526-77-3

Cat. No.: VC6233911

Molecular Formula: C13H14Cl2N2O3S

Molecular Weight: 349.23

* For research use only. Not for human or veterinary use.

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide - 1421526-77-3

Specification

CAS No. 1421526-77-3
Molecular Formula C13H14Cl2N2O3S
Molecular Weight 349.23
IUPAC Name 2,4-dichloro-5-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3
Standard InChI Key COQPFBCOMKWSHH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, reflects its molecular architecture:

  • A benzenesulfonamide backbone with chloro substituents at positions 2 and 4, a methyl group at position 5, and a sulfonamide group at position 1.

  • The N-substituent comprises a 2-(3-methylisoxazol-5-yl)ethyl moiety, introducing a heterocyclic isoxazole ring.

The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to the molecule’s polarity and potential hydrogen-bonding capacity . The dichloro and methyl groups enhance lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Synthetic Routes and Optimization

Core Benzenesulfonamide Synthesis

The synthesis of 2,4-dichloro-5-methylbenzenesulfonamide derivatives typically begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride as a key intermediate. Reacting this intermediate with amines under nucleophilic substitution conditions yields target sulfonamides . For example, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in acetonitrile/water mixtures has been shown to enhance reaction efficiency for analogous compounds .

General Procedure:

  • Sulfonylation: React 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-(3-methylisoxazol-5-yl)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Activation: Use potassium carbonate (K₂CO₃) to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride.

  • Purification: Isolate the product via crystallization or column chromatography .

Challenges in Isoxazole Incorporation

Introducing the 3-methylisoxazol-5-yl group requires careful selection of protective groups and reaction conditions. Isoxazole rings are sensitive to strong acids and bases, necessitating mild synthetic protocols. A reported method involves:

  • Cyclocondensation: Reacting hydroxylamine with β-keto esters to form the isoxazole ring .

  • Alkylation: Coupling the isoxazole derivative with ethylenediamine derivatives to form the ethyl linker .

Physicochemical Characterization

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogous benzenesulfonamides provide reference benchmarks:

  • IR Spectroscopy: Strong absorption bands near 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-Cl) .

  • NMR Spectroscopy:

    • ¹H-NMR: Methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and isoxazole protons (δ 6.5–6.7 ppm) .

    • ¹³C-NMR: Sulfonamide carbon (δ 125–130 ppm), isoxazole carbons (δ 95–110 ppm) .

Crystallographic Analysis

X-ray diffraction studies of related sulfonamides reveal:

  • Planar aromatic rings with dihedral angles of 40–50° between the benzene and heterocyclic rings .

  • Hydrogen-bonding networks involving sulfonamide NH and oxygen atoms, influencing crystal packing and stability .

Biological Activity and Mechanisms

Antimicrobial Applications

Trifluoromethyl-substituted benzenesulfonamides demonstrate antimalarial activity by targeting dihydropteroate synthase (DHPS), a folate biosynthesis enzyme . Although this compound lacks a trifluoromethyl group, its chloro and methyl substituents may confer similar efficacy against parasitic enzymes .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • Structure-Activity Relationships (SAR): Modify the isoxazole substituents to enhance potency and selectivity.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in xenograft models.

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